An In-depth Technical Guide on the Basic Properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
An In-depth Technical Guide on the Basic Properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a chiral molecule of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate in the synthesis of Orlistat, a widely used anti-obesity therapeutic.[1][2] Orlistat, a potent inhibitor of gastric and pancreatic lipases, functions by preventing the absorption of dietary fats.[2] The stereochemical integrity of its intermediates is paramount to the final drug's efficacy and safety. This guide provides a comprehensive overview of the fundamental properties of the specific (S)-stereoisomer of this oxetanone intermediate, offering insights into its chemical nature, synthesis, and analytical characterization. It is also identified as a potential impurity in the final drug product, making its characterization crucial for quality control in pharmaceutical manufacturing.[3]
Chemical and Physical Properties
The precise physicochemical properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one are foundational to its handling, characterization, and role in synthesis. While detailed experimental data for this specific stereoisomer is limited in publicly accessible literature, its properties can be reliably inferred from available data and comparison with its closely related diastereomer, the (R)-isomer, which is designated as Orlistat USP Related Compound A.[3][4]
| Property | Value | Source |
| Chemical Name | (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one | [5] |
| CAS Number | 68711-40-0 | [6] |
| Molecular Formula | C₂₂H₄₂O₃ | [5] |
| Molecular Weight | 354.6 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [6] |
| pKa (Predicted) | 14.71 ± 0.20 | [6] |
Note on Stereoisomer Data: It is critical to recognize that much of the publicly available, detailed experimental data, such as melting point and specific optical rotation, corresponds to the diastereomer, (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one (CAS 104872-06-2).[4][7][8] While the gross physical properties are expected to be similar, stereoisomers can exhibit differences in biological activity and interactions with other chiral molecules.
Molecular Structure and Stereochemistry
The structure of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is characterized by a four-membered oxetanone (β-lactone) ring, which is a strained and reactive moiety. This ring is substituted at the 3- and 4-positions with a hexyl group and a 2-hydroxytridecyl group, respectively. The stereochemistry is defined at three chiral centers: C3 and C4 of the oxetanone ring, and C2 of the tridecyl side chain. The specific configuration of these centers is crucial for the subsequent stereoselective synthesis of Orlistat.
Figure 1: Chemical structure of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, highlighting the stereocenters.
Role in Orlistat Synthesis
This molecule is a pivotal intermediate in several reported synthetic routes to Orlistat.[1][9] The synthesis of Orlistat requires the precise assembly of its core structure, and the stereocontrolled formation of the oxetanone ring is a key challenge. The synthesis of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one itself involves multiple steps, often starting from simpler chiral precursors.[1]
The general synthetic pathway can be conceptualized as follows:
Figure 2: Generalized synthetic workflow for Orlistat, highlighting the role of the target intermediate.
One documented synthetic approach involves the reaction of methyl 3(S)-hydroxytetradecanoate, which is protected and then reduced to an aldehyde. This aldehyde subsequently undergoes reactions to form the oxetanone ring.[9] The final step in the synthesis of Orlistat involves the esterification of the hydroxyl group on the tridecyl side chain of this intermediate with N-formyl-L-leucine.[2]
Biological Activity and Significance
While the primary significance of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is as a synthetic precursor to Orlistat, its structural similarity to other biologically active molecules suggests potential inherent activity. The β-lactone ring is a known pharmacophore present in various natural products with diverse biological effects.
Based on its structure, the following potential biological activities can be postulated, though they require experimental verification:
-
Lipase Inhibition: Given its structural resemblance to the core of Orlistat and being an analog of Tetrahydrolipstatin, it may exhibit some degree of inhibitory activity against gastric and pancreatic lipases.[6][10]
-
Antimicrobial and Antifungal Effects: Some long-chain fatty acid derivatives and related lactones have demonstrated antimicrobial and antifungal properties. It is hypothesized that such molecules can interact with and disrupt microbial cell membranes.[11]
Analytical Characterization and Impurity Profiling
The accurate analytical characterization of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is essential for quality control during the synthesis of Orlistat. As a potential impurity, its levels in the final active pharmaceutical ingredient (API) must be monitored and controlled within strict regulatory limits.[3][12]
Typical Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation, identification, and quantification of Orlistat and its related impurities. Reversed-phase columns are typically employed.
-
Mass Spectrometry (MS): MS is used for the confirmation of the molecular weight and for structural elucidation, often in tandem with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation and for verifying the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the ester carbonyl (C=O) of the β-lactone ring.
Protocol for Impurity Analysis in Orlistat Samples:
-
Sample Preparation: Accurately weigh and dissolve the Orlistat sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm).
-
-
Peak Identification: Identify the peak corresponding to (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one by comparing its retention time with that of a certified reference standard.
-
Quantification: Determine the concentration of the impurity by comparing its peak area to that of a reference standard of known concentration.
Conclusion
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a molecule of considerable importance in the synthesis of the anti-obesity drug Orlistat. Its well-defined stereochemistry is a critical determinant for the successful and stereoselective production of the final API. A thorough understanding of its chemical and physical properties, as well as robust analytical methods for its characterization, are indispensable for pharmaceutical scientists and drug development professionals involved in the manufacturing and quality control of Orlistat. Further research into the potential intrinsic biological activities of this molecule could also open new avenues for therapeutic applications.
References
-
Veeprho. (n.d.). Orlistat Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2009039157A2 - Orlistat pharmaceutical formulations.
- Kovacs, A., et al. (2012). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Scientia Pharmaceutica, 80(4), 935–948.
-
Molbase. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Orlistat-impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.
- Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.
-
PubChem. (n.d.). (3S,4S)-3-Hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Orlistat. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. Retrieved from [Link]
Sources
- 1. CN111004272B - Preparation method of orlistat chiral intermediate - Google Patents [patents.google.com]
- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. (3S,4S)-3-Hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one | C22H42O3 | CID 9968521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone | 68711-40-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | C22H42O3 | CID 10428248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]
- 10. (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE | 104872-06-2 [chemicalbook.com]
- 11. Buy (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one | 104872-06-2 [smolecule.com]
- 12. Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]
